molecular formula C17H22O3 B1259222 2-Polyprenyl-6-methoxy-1,4-benzoquinone

2-Polyprenyl-6-methoxy-1,4-benzoquinone

Cat. No.: B1259222
M. Wt: 274.35 g/mol
InChI Key: CNUQZHQKEQFDPU-MDWZMJQESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Polyprenyl-6-methoxy-1,4-benzoquinone is a critical intermediate in the endogenous biosynthesis pathway of ubiquinone, more widely known as Coenzyme Q10 (CoQ10) . This compound serves as the direct substrate for the C-methyltransferase COQ5, an enzyme which catalyzes a pivotal methylation step in the pathway . The reaction involves the conversion of this compound to 2-methoxy-5-methyl-6-polyprenyl-1,4-benzoquinone, a key transformation on the route to producing functional CoQ10 . The "polyprenyl" side chain in this generic compound can vary in length, typically represented by (C5H8)n where n=5-9 . Research into this compound and the broader CoQ-synthome complex is essential for understanding primary CoQ10 deficiencies, which can arise from mutations in various COQ genes including COQ5 . A decrease in CoQ10 biosynthesis is associated with a range of serious health disorders, including mitochondrial diseases, cardiovascular conditions, kidney disease, and neurodegenerative diseases . Consequently, this biochemical intermediate is a vital tool for researchers studying the molecular mechanisms of CoQ10 biosynthesis, investigating the pathogenesis of mitochondrial energy deficiencies, and exploring potential therapeutic strategies . This product is intended for research purposes only and is not intended for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C17H22O3

Molecular Weight

274.35 g/mol

IUPAC Name

2-[(2E)-3,7-dimethylocta-2,6-dienyl]-6-methoxycyclohexa-2,5-diene-1,4-dione

InChI

InChI=1S/C17H22O3/c1-12(2)6-5-7-13(3)8-9-14-10-15(18)11-16(20-4)17(14)19/h6,8,10-11H,5,7,9H2,1-4H3/b13-8+

InChI Key

CNUQZHQKEQFDPU-MDWZMJQESA-N

Isomeric SMILES

CC(=CCC/C(=C/CC1=CC(=O)C=C(C1=O)OC)/C)C

Canonical SMILES

CC(=CCCC(=CCC1=CC(=O)C=C(C1=O)OC)C)C

Synonyms

verapliquinone A

Origin of Product

United States

Biosynthesis and Metabolic Intermediacy of 2 Polyprenyl 6 Methoxy 1,4 Benzoquinone

Ubiquinone Biosynthetic Pathway Integration

The biosynthesis of ubiquinone (UQ), a vital component of the mitochondrial respiratory chain, is a multi-step process involving the assembly of a benzoquinone ring and a polyisoprenoid tail. nih.govnumberanalytics.comgrc.com 2-Polyprenyl-6-methoxy-1,4-benzoquinone is a key intermediate within this pathway. researchgate.net

The biosynthesis of ubiquinone begins with the formation of its two primary constituents: the benzoquinone ring and the polyprenyl side chain. The pathways for these precursors converge in subsequent steps.

Benzoquinone Ring Precursors: The aromatic core of ubiquinone, the benzoquinone ring, originates from the shikimate pathway. nih.govasm.org In many bacteria, such as Escherichia coli, the first committed step is the conversion of chorismate to 4-hydroxybenzoic acid (4-HB), a reaction catalyzed by chorismate pyruvate-lyase. oup.comnih.gov In eukaryotes like Saccharomyces cerevisiae (yeast) and mammals, the ring can be derived from either chorismate or the aromatic amino acids tyrosine or phenylalanine. nih.govnumberanalytics.comgrc.comoup.com

Polyprenyl Side Chain Precursors: The hydrophobic side chain is a polymer of isoprene (B109036) units. These five-carbon units are synthesized from isopentenyl diphosphate (B83284) (IPP). asm.orgnih.gov In eukaryotes and some prokaryotes, IPP is produced via the mevalonate (B85504) pathway, while most bacteria, some protozoa, and plants utilize the non-mevalonate pathway (also known as the 2-C-methyl-D-erythritol 4-phosphate or MEP pathway). nih.govasm.orgscienceopen.com

Condensation: The initial steps of the main ubiquinone pathway involve the condensation of the benzoquinone ring precursor (4-hydroxybenzoate) with a polyprenyl diphosphate molecule of a specific length. grc.comscienceopen.com This crucial step is catalyzed by 4-hydroxybenzoate (B8730719) polyprenyltransferase. grc.comscienceopen.com The resulting compound, 3-polyprenyl-4-hydroxybenzoate, is the first intermediate that contains both the ring and the side chain and undergoes a series of modifications, including decarboxylation, hydroxylations, and methylations, to form the final ubiquinone molecule. nih.govresearchgate.net

Table 1: Key Precursors in Ubiquinone Biosynthesis

Component Primary Precursor(s) Originating Pathway
Benzoquinone Ring Chorismate, 4-Hydroxybenzoic Acid, Tyrosine, Phenylalanine Shikimate Pathway
Polyprenyl Side Chain Isopentenyl Diphosphate (IPP) Mevalonate or MEP Pathway

This compound, often designated as intermediate VII in its quinone form, occupies a specific position late in the ubiquinone biosynthetic cascade. researchgate.net It is the direct substrate for a critical methylation step. In E. coli, the pathway proceeds through several hydroxylations and an O-methylation to form 2-octaprenyl-6-methoxyphenol, which is then hydroxylated to its quinol form, 2-octaprenyl-6-methoxy-1,4-benzoquinol. nih.gov

This intermediate is then acted upon by the enzyme 2-methoxy-6-polyprenyl-1,4-benzoquinol methylase, which is encoded by the ubiE gene in E. coli and the homologous COQ5 gene in eukaryotes. ucla.eduuniprot.orguniprot.org This methyltransferase catalyzes the transfer of a methyl group from the donor S-adenosyl-L-methionine (AdoMet) to the C3 position of the benzoquinone ring. ucla.eduuniprot.org The reaction converts 2-polyprenyl-6-methoxy-1,4-benzoquinol into 2-polyprenyl-3-methyl-6-methoxy-1,4-benzoquinol. hmdb.cauniprot.org Strains of E. coli with mutations in the ubiE gene are unable to perform this methylation and consequently accumulate 2-octaprenyl-6-methoxy-1,4-benzoquinone. ucla.edu

The product of this reaction then undergoes a final hydroxylation and O-methylation to yield the completed ubiquinone molecule. nih.govnih.gov

Table 2: Enzymatic Conversion of 2-Polyprenyl-6-methoxy-1,4-benzoquinol

Substrate Enzyme (Gene) Product Function of Step
2-Polyprenyl-6-methoxy-1,4-benzoquinol 2-methoxy-6-polyprenyl-1,4-benzoquinol methylase (UbiE/COQ5) 2-Polyprenyl-3-methyl-6-methoxy-1,4-benzoquinol C-methylation at position 3 of the benzoquinone ring

While the core benzoquinone ring is a conserved feature of ubiquinone, the length of the attached polyprenyl side chain varies significantly across different species. researchgate.netnih.govnih.gov This variation is a key characteristic used in microbial classification. researchgate.net The length of the chain is determined by the specificity of the polyprenyl diphosphate synthase that provides the isoprenoid tail for condensation with the 4-hydroxybenzoate ring precursor. nih.govresearchgate.net

The enzymes responsible for the subsequent modifications of the benzoquinone ring, including the methyltransferase that utilizes this compound as a substrate, generally exhibit broad specificity for the length of the polyprenyl chain. scienceopen.comnih.gov This flexibility allows for the synthesis of functional ubiquinone molecules even when polyprenyl diphosphate synthases from different species, which produce different chain lengths, are expressed in a host organism. nih.gov

Table 3: Common Ubiquinone Forms in Various Species

Species Dominant Ubiquinone Form Number of Isoprene Units
Saccharomyces cerevisiae (Yeast) Ubiquinone-6 (UQ-6) 6
Escherichia coli Ubiquinone-8 (UQ-8) 8
Rodents (e.g., mice, rats) Ubiquinone-9 (UQ-9) 9
Humans Ubiquinone-10 (UQ-10) 10

Menaquinone Biosynthetic Pathway Linkages

Facultative anaerobic bacteria like E. coli synthesize both ubiquinone and menaquinone (MK), a naphthoquinone. nih.govasm.orgoup.com While their respective biosynthetic pathways are distinct in many ways, they share precursors, enzymatic steps, and regulatory logic, creating a link that involves the metabolism of this compound. nih.govucla.edu

Both ubiquinone and menaquinone biosynthesis originate from the shikimate pathway, diverging at the branch point of chorismate. nih.govasm.orgresearchgate.net The ubiquinone pathway proceeds directly from chorismate, while the menaquinone pathway utilizes isochorismate. nih.govasm.org Despite this early divergence, there are notable differences and a key point of convergence:

Pathway Divergence: Key differences include the timing of side-chain attachment (early in UQ synthesis, late in MK synthesis), the cellular location of enzymes (mostly membrane-bound for UQ, soluble for MK), and the nature of the terminal reaction (O-methylation for UQ, C-methylation for MK). nih.govasm.orgresearchgate.net

Shared Enzyme: A crucial link between the two pathways is the C-methyltransferase encoded by the ubiE gene. ucla.eduoup.com This single enzyme is responsible for a methylation step in both biosynthetic routes. In ubiquinone synthesis, it methylates 2-polyprenyl-6-methoxy-1,4-benzoquinol. ucla.edu In menaquinone synthesis, it catalyzes the final step, the methylation of demethylmenaquinone (B1232588) (DMK) to form the final menaquinone molecule. nih.govucla.edu

The role of this compound in menaquinone metabolism is indirect but significant, stemming from the dual function of the UbiE/COQ5 methyltransferase. Because this enzyme acts on intermediates in both pathways, any disruption to its function affects the synthesis of both quinones. ucla.edu

Research on E. coli mutants with a defective ubiE gene demonstrates this link clearly. These mutants are not only unable to convert 2-octaprenyl-6-methoxy-1,4-benzoquinone in the ubiquinone pathway but are also deficient in the final methylation step of menaquinone synthesis. nih.govucla.edu As a result, these mutants accumulate two key intermediates: 2-octaprenyl-6-methoxy-1,4-benzoquinone (from the UQ pathway) and demethylmenaquinone (the unmethylated precursor from the MK pathway). ucla.edu This finding confirms that the enzyme that processes this compound is the same one required for the final step of menaquinone formation, thus establishing a firm metabolic linkage. ucla.edu

Enzymatic Mechanisms Governing 2 Polyprenyl 6 Methoxy 1,4 Benzoquinone Metabolism

COQ5/UbiE Methyltransferase Activity

The COQ5 gene in eukaryotes and its homolog, ubiE in prokaryotes, encode a crucial methyltransferase responsible for a specific C-methylation step in the CoQ biosynthetic pathway. nih.gov This enzyme's activity is fundamental for the conversion of the 2-polyprenyl-6-methoxy-1,4-benzoquinone intermediate.

Catalytic Conversion of this compound

The primary role of the COQ5/UbiE methyltransferase is to catalyze the C-methylation of this compound. nih.gov This reaction involves the transfer of a methyl group to the C5 position of the benzoquinone ring, resulting in the formation of 2-methoxy-5-methyl-6-polyprenyl-1,4-benzoquinone (demethoxy-coenzyme Q or DMQ). nih.gov In yeast, in vitro assays using isolated mitochondria have demonstrated that Coq5p is essential for this specific C-methyltransferase step. nih.gov The functionality of a biotinylated form of Coq5p, which was shown to be located in the mitochondria, further solidified its role in this conversion. nih.gov In various organisms, including Rattus norvegicus (rat) and Oryza sativa (rice), the COQ5 enzyme is recognized as the 2-methoxy-6-polyprenyl-1,4-benzoquinol methylase, responsible for converting the quinol form of the substrate, 2-polyprenyl-6-methoxy-1,4-benzoquinol (DDMQH2), to 2-polyprenyl-3-methyl-6-methoxy-1,4-benzoquinol (DMQH2). uniprot.orguniprot.org

S-Adenosyl-L-methionine (SAM) as a Methyl Group Donor in the Reaction

The methyl group required for the conversion catalyzed by COQ5/UbiE is supplied by S-Adenosyl-L-methionine (SAM). nih.govnih.gov SAM is a universal methyl group donor in a vast array of biological methylation reactions. nih.govresearchgate.net The molecular mechanism typically involves a nucleophilic substitution at the sulfonium (B1226848) methyl carbon of SAM. nih.gov The coding sequences of both ubiE and COQ5 contain motifs that are characteristic of S-adenosyl-L-methionine-dependent methyltransferases. nih.gov This shared feature underscores the conserved mechanism of utilizing SAM as the methyl donor for this critical step in coenzyme Q biosynthesis across different domains of life. The reaction results in the methylation of the substrate and the release of S-adenosyl-L-homocysteine (SAH). uniprot.org

Enzyme Kinetics and Substrate Specificity of COQ5/UbiE

The study of enzyme kinetics provides insights into the efficiency and specificity of enzymes like COQ5/UbiE. Enzymes function by lowering the activation energy of a reaction, thereby increasing its rate. teachmephysiology.com The interaction between an enzyme and its substrate is highly specific, often described by the "induced fit" model, where the enzyme's active site undergoes a conformational change upon substrate binding to achieve a better fit. teachmephysiology.com

For COQ5/UbiE, the substrate is this compound (or its quinol form). The enzyme's active site is specifically structured to bind this molecule and facilitate the methyl transfer from SAM. Research has involved the synthesis of farnesylated analogs of intermediates in the ubiquinone biosynthetic pathway to develop in vitro assays for studying the C-methylation step. nih.gov These studies confirmed the requirement of Coq5p for this specific reaction. nih.gov The specificity of COQ5/UbiE is crucial for ensuring that methylation occurs at the correct position on the benzoquinone ring, which is a prerequisite for the subsequent steps in the CoQ biosynthetic pathway.

Oxidoreductase Activities Preceding this compound Formation

Before this compound can be methylated by COQ5/UbiE, its precursor undergoes a series of crucial oxidation reactions. These steps are primarily catalyzed by monooxygenases, with COQ6 playing a central role.

Role of COQ6 Monooxygenase in Precursor Oxidation

COQ6 is a FAD-dependent monooxygenase that is essential for ubiquinone biosynthesis. uniprot.orgxenbase.org In humans, COQ6 is required for two separate hydroxylation steps in the pathway. uniprot.org One of its key functions is the C5-ring hydroxylation of 3-polyprenyl-4-hydroxybenzoic acid to yield 3,4-dihydroxy-5-polyprenylbenzoic acid. uniprot.orgxenbase.org Furthermore, in the yeast Saccharomyces cerevisiae, Coq6 is not only responsible for this C5-hydroxylation but also for a C4-deamination reaction when para-aminobenzoic acid (pABA) is used as a precursor. nih.gov This deamination involves the substitution of an amino group with a hydroxyl group, a reaction that requires molecular oxygen. nih.gov

Enzymatic Steps Leading to 2-Polyprenyl-6-methoxyphenol

The formation of 2-polyprenyl-6-methoxyphenol is a critical part of the CoQ biosynthetic pathway that precedes the formation of this compound. The synthesis of this intermediate involves a series of modifications to the initial precursor, 4-hydroxybenzoic acid, which is first prenylated by COQ2. Following prenylation, the resulting 3-polyprenyl-4-hydroxybenzoic acid undergoes hydroxylation at the C5 position, a reaction catalyzed by the COQ6 monooxygenase. uniprot.org Subsequent enzymatic steps, including a decarboxylation and O-methylation catalyzed by COQ3, lead to the formation of 2-polyprenyl-6-methoxyphenol. This phenol (B47542) is then hydroxylated to form 2-polyprenyl-6-methoxy-1,4-benzoquinol, the direct substrate for the COQ5/UbiE methyltransferase after oxidation to its quinone form. uniprot.orgnih.gov In some bacteria, an enzyme named 2-polyprenyl-6-methoxyphenol 4-hydroxylase is involved in this final hydroxylation step. ebi.ac.uk

Genetic and Molecular Regulation of 2 Polyprenyl 6 Methoxy 1,4 Benzoquinone Metabolism

Identification and Characterization of Genes Encoding Related Enzymes

The conversion of 2-polyprenyl-6-methoxy-1,4-benzoquinone and its hydroxylated precursor involves several enzymes, each encoded by a specific gene. These genes have been identified and characterized primarily through studies in model organisms like Saccharomyces cerevisiae (yeast) and Escherichia coli.

The gene directly responsible for the methylation of the benzoquinone ring at the C5 position is COQ5 in eukaryotes and its homolog ubiE in E. coli. nih.govwikipedia.org This step is crucial as it converts 2-polyprenyl-6-methoxy-1,4-benzoquinol, the reduced form of the subject compound, into the next intermediate in the pathway. wikipedia.orguniprot.org

COQ5 : In Saccharomyces cerevisiae, the COQ5 gene encodes a mitochondrial S-adenosyl-L-methionine (SAM)-dependent methyltransferase. nih.govwikipedia.org Yeast mutants in the coq5 complementation group are unable to produce Coenzyme Q, leading to respiratory defects. nih.gov The Coq5 protein (Coq5p) is located in the mitochondrial matrix and is a component of the ubiquinone biosynthesis complex. genecards.orguniprot.org Studies have shown that the human COQ5 homolog can partially rescue yeast coq5 mutants, particularly when the stability of the biosynthetic complex is enhanced by overexpressing another component, COQ8. mtroyal.ca This indicates a high degree of functional conservation across species. mtroyal.ca

UbiE : In Escherichia coli, the ubiE gene product is a C-methyltransferase required for the C-methylation step in the biosynthesis of both ubiquinone and menaquinone (vitamin K2). nih.govucla.edu Mutants with a defective ubiE gene accumulate 2-octaprenyl-6-methoxy-1,4-benzoquinone, confirming the enzyme's role in metabolizing this specific intermediate. nih.govucla.edu UbiE shares significant sequence identity with yeast Coq5p and contains the characteristic motifs found in SAM-dependent methyltransferases. nih.gov

GeneOrganismEnzyme ProductFunction in PathwaySubstrateProduct
COQ5Eukaryotes (e.g., S. cerevisiae, Human)Coenzyme Q5, methyltransferaseC5-methylation2-polyprenyl-6-methoxy-1,4-benzoquinol2-polyprenyl-3-methyl-6-methoxy-1,4-benzoquinol (DMQH2)
ubiEProkaryotes (e.g., E. coli)Ubiquinone/menaquinone biosynthesis C-methyltransferaseC5-methylation2-polyprenyl-6-methoxy-1,4-benzoquinol (DDMQH2)2-polyprenyl-3-methyl-6-methoxy-1,4-benzoquinol (DMQH2)

COQ4 : The protein product, Coq4p, is essential for CoQ biosynthesis, though it has no known catalytic activity. mdpi.comescholarship.org It is believed to act as a central organizing scaffold for the Q-synthome, and its absence leads to the instability of other Coq proteins. escholarship.orgrupress.org

COQ6 : Encodes a monooxygenase responsible for a hydroxylation step that occurs earlier in the pathway, modifying the initial benzoquinone ring precursor. nih.govnih.gov This step must occur for the substrate of Coq5 to be eventually formed.

COQ7 : This gene encodes a hydroxylase that catalyzes the penultimate step in CoQ biosynthesis, the hydroxylation of demethoxy-CoQ (DMQ), the product of the Coq5-catalyzed reaction. portlandpress.comnih.gov The activity of Coq7p is a major regulatory point in the pathway.

COQ8 : A putative protein kinase (also known as ADCK3 in humans), Coq8p is thought to regulate the activity and assembly of the Q-synthome. mdpi.comescholarship.org Its overexpression can stabilize the complex and rescue CoQ synthesis in certain coq mutant strains. mtroyal.caescholarship.org

COQ9 : The Coq9 protein is required for the stability and function of Coq7p. nih.govresearchgate.net It is a lipid-binding protein that interacts with Coq7 and is thought to play a role in substrate presentation or complex stabilization. researchgate.net

COQ11 : Identified more recently, Coq11 is a protein required for efficient CoQ biosynthesis in yeast. nih.govnih.gov It is a component of the Q-synthome, though its precise function remains under investigation. nih.gov

GeneGeneral Function in Ubiquinone BiosynthesisRelevance to this compound Metabolism
COQ3O-methyltransferaseCatalyzes subsequent and final O-methylation steps. nih.gov
COQ4Scaffolding proteinEssential for the assembly and stability of the Q-synthome, which includes Coq5. escholarship.org
COQ6Monooxygenase (hydroxylase)Catalyzes an early hydroxylation of the benzoquinone ring precursor. nih.gov
COQ7HydroxylaseCatalyzes the hydroxylation of the intermediate produced by Coq5. nih.gov
COQ8Putative kinase, regulatorRegulates the stability and activity of the Q-synthome. mtroyal.caescholarship.org
COQ9Regulatory proteinRequired for the function and stability of Coq7. researchgate.net
COQ11Accessory proteinRequired for efficient CoQ biosynthesis as part of the Q-synthome. nih.gov

Transcriptional and Translational Control Mechanisms

The synthesis of Coenzyme Q is regulated to meet the metabolic demands of the cell, a process that involves control at both the transcriptional and translational levels. researchgate.net

Transcriptional Control : The expression of COQ genes is influenced by the cell's metabolic state. In yeast, the transition from fermentative to respiratory metabolism induces the expression of several COQ genes, including COQ3, COQ5, and COQ7. nih.gov This upregulation ensures an adequate supply of CoQ for the newly assembled respiratory chain complexes. In mammalian cells, transcription factors such as PPARα and NF-κB have been implicated in the regulation of COQ genes, potentially linking CoQ biosynthesis to lipid metabolism and cellular stress responses. nih.gov

Translational and Post-Transcriptional Control : Beyond transcription, there is evidence for post-transcriptional regulation. In yeast, RNA-binding proteins like Puf3p have been shown to control CoQ biosynthesis. nih.gov Furthermore, post-transcriptional mechanisms governed by RNA-binding proteins are involved in the regulation of several COQ genes, influencing the assembly of the Q-synthome. researchgate.net These mechanisms allow for rapid adjustments in protein levels without the need for de novo transcription.

Post-Translational Modifications and Enzyme Activity Regulation (e.g., Coq7p phosphorylation state)

After the Coq proteins are synthesized, their activity and stability are further modulated by post-translational modifications (PTMs). thermofisher.com These modifications serve as a dynamic switch to fine-tune the biosynthetic pathway.

A primary example of this regulation is the phosphorylation of Coq7p. portlandpress.comnih.gov In yeast, Coq7p is a key regulatory enzyme whose activity is controlled by a phosphorylation-dephosphorylation cycle. nih.gov

Coq7p Phosphorylation : Research has shown that Coq7p is phosphorylated at specific serine and threonine residues (Ser20, Ser28, and Thr32 in yeast). nih.gov This phosphorylation is induced during fermentative growth (low CoQ demand) and is inhibitory to the enzyme's hydroxylase activity. portlandpress.com

Dephosphorylation and Activation : When cells switch to respiratory metabolism (high CoQ demand), Coq7p becomes dephosphorylated, which activates the enzyme. portlandpress.comnih.gov This activation promotes the conversion of the Coq5p product (demethoxy-CoQ) into the final CoQ molecule. nih.gov Experiments using phosphomimetic mutants (where serine/threonine is replaced with negatively charged residues) resulted in decreased CoQ levels, while non-phosphorylatable mutants (replacement with alanine) showed a dramatic increase in CoQ content, confirming the inhibitory role of phosphorylation. portlandpress.comnih.gov

Other Modifications : Other PTMs also play a role. For instance, the yeast mitochondrial protease Oct1p is responsible for the proteolytic processing of Coq5p into its mature, active form. nih.gov This highlights an additional layer of control over the enzyme that metabolizes 2-polyprenyl-6-methoxy-1,4-benzoquinol.

Cellular and Organismal Context of 2 Polyprenyl 6 Methoxy 1,4 Benzoquinone Metabolism

Subcellular Localization of Biosynthetic Pathways and Enzymes

The biosynthesis of coenzyme Q from precursor molecules, including 2-polyprenyl-6-methoxy-1,4-benzoquinone, involves a series of enzymatic reactions that are highly organized within the mitochondrion. This spatial arrangement ensures the efficient channeling of intermediates and integration with mitochondrial functions. The enzymes responsible for the later steps of this pathway are found in distinct but associated locations within the organelle.

Several key enzymes in the coenzyme Q biosynthetic pathway are associated with the mitochondrial inner membrane. This localization is critical as it places the pathway in close proximity to the electron transport chain complexes, where the final product, ubiquinone, functions. One of the central enzymes is 2-methoxy-6-polyprenyl-1,4-benzoquinol methyltransferase, also known as ubiquinone biosynthesis methyltransferase COQ5. uniprot.org This enzyme is classified as a peripheral membrane protein that associates with the extrinsic component of the mitochondrial inner membrane. uniprot.org It is part of a multi-subunit COQ enzyme complex that is thought to assemble at the inner membrane to carry out the sequential modifications of the benzoquinone ring. uniprot.orgymdb.ca This association facilitates the transfer of the lipid-soluble ubiquinone intermediates within the membrane environment.

While physically associated with the inner membrane, the catalytic activity of key enzymes like COQ5 occurs on the matrix-facing side. researchgate.net This means the active sites of these enzymes are located within the mitochondrial matrix, where they can access soluble co-substrates required for their reactions. For instance, the COQ5 methyltransferase utilizes S-adenosyl-L-methionine (SAM) as a methyl group donor. uniprot.orgresearchgate.net SAM is primarily synthesized and available within the mitochondrial matrix. Therefore, the localization of the enzyme's catalytic domain in the matrix ensures a ready supply of this essential co-substrate for the conversion of 2-polyprenyl-6-methoxy-1,4-benzoquinol. researchgate.net

EnzymeSubcellular LocationFunction
COQ5 (Ubiquinone biosynthesis methyltransferase) Peripherally associated with the mitochondrial inner membrane, with its catalytic domain facing the matrix. uniprot.orgresearchgate.netCatalyzes the C-methylation step in coenzyme Q synthesis, converting 2-polyprenyl-6-methoxy-1,4-benzoquinol. researchgate.nethmdb.ca
COQ4 (Ubiquinone biosynthesis protein) Mitochondrial. ymdb.caBelieved to play a role in organizing the multi-subunit COQ enzyme complex required for coenzyme Q biosynthesis. ymdb.ca

Physiological Implications of its Metabolic Flux

The metabolic flux through the this compound pathway is directly tied to the cell's capacity for aerobic respiration and antioxidant defense. As a direct precursor to ubiquinone (Coenzyme Q), its synthesis rate is a critical determinant of the levels of this vital lipid-soluble antioxidant and electron carrier. nih.govnih.gov Ubiquinone is indispensable for transferring electrons from Complex I and Complex II to Complex III of the mitochondrial electron transport chain, a process fundamental to ATP synthesis. nih.gov

Consequently, the metabolic flow leading to and from this compound directly impacts cellular energy levels. Furthermore, the reduced form of coenzyme Q, ubiquinol, is a potent antioxidant that protects cellular membranes from lipid peroxidation and the damaging effects of reactive oxygen species. nih.gov Therefore, maintaining a steady flux through this metabolic pathway is essential for both energy production and cellular protection against oxidative stress.

Interplay with Other Cellular Metabolic Pathways (e.g., lipid metabolism, amino acid metabolism)

The biosynthesis involving this compound is not an isolated process but is deeply integrated with other major metabolic networks within the cell, particularly lipid and amino acid metabolism.

Interplay with Lipid Metabolism: Structurally similar compounds, such as 2,6-Dimethoxy-1,4-benzoquinone, have been shown to influence lipid metabolism significantly. Research indicates that this related benzoquinone can suppress adipogenesis (the formation of fat cells) by downregulating the expression of key adipogenic transcription factors, including peroxisome proliferator-activated receptor-γ (PPAR-γ) and CCAAT/enhancer-binding protein α (C/EBPα). nih.gov This regulation is partly achieved by activating AMP-dependent protein kinase (AMPK), a central energy sensor in the cell, and inhibiting the mammalian target of rapamycin (B549165) complex 1 (mTORC1) pathway, which is crucial for cell growth and proliferation. nih.govnih.gov This suggests a feedback mechanism where benzoquinone compounds can modulate lipid storage pathways.

Interplay with Amino Acid Metabolism: The metabolic pathway of benzoquinones also intersects with amino acid metabolism. The methylation steps in coenzyme Q synthesis, including the one involving 2-polyprenyl-6-methoxy-1,4-benzoquinol, are dependent on the availability of S-adenosyl-L-methionine (SAM), which is derived from the amino acid methionine. uniprot.orgresearchgate.net Furthermore, studies on related compounds like 2-methoxy-1,4-naphthoquinone (B1202248) have revealed an impact on the synthesis of branched-chain amino acids (BCAAs) in certain organisms. nih.gov The mTORC1 signaling pathway, which is modulated by benzoquinones, is also a primary sensor of amino acid availability, particularly leucine, creating a regulatory link between benzoquinone metabolism and amino acid sensing pathways. nih.gov

Interacting PathwayKey Mediators / Effects
Lipid Metabolism Regulation of adipogenic transcription factors (PPAR-γ, C/EBPα); Activation of AMPK; Inhibition of mTORC1 signaling, leading to reduced adipogenesis. nih.gov
Amino Acid Metabolism Dependence on S-adenosyl-L-methionine (derived from methionine) for methylation reactions. uniprot.orgresearchgate.net Potential influence on branched-chain amino acid synthesis and regulation of the amino acid-sensing mTORC1 pathway. nih.govnih.gov

Research Methodologies and Model Systems for Studying 2 Polyprenyl 6 Methoxy 1,4 Benzoquinone

Genetic Mutagenesis and Complementation Studies

The use of mutant organisms that are unable to produce a specific metabolite has been a cornerstone in deciphering metabolic pathways. By identifying the gene that is mutated and the intermediate compound that accumulates, researchers can establish direct links between genes, enzymes, and specific biosynthetic steps.

The bacterium Escherichia coli has served as a powerful model system for understanding ubiquinone biosynthesis. Genetic screening and characterization of E. coli mutants unable to produce ubiquinone have led to the isolation of strains that accumulate specific precursors. Notably, mutants with a defect in the ubiE gene were found to accumulate 2-octaprenyl-6-methoxy-1,4-benzoquinone, a specific variant of the polyprenyl-benzoquinone intermediate. bohrium.comnih.gov The identity of this accumulated compound was confirmed using nuclear magnetic resonance and mass spectrometry. bohrium.comnih.gov This finding was crucial in assigning the function of the UbiE protein as a methyltransferase that acts on this substrate. Further genetic mapping located the ubiE gene near other genes involved in ubiquinone biosynthesis, suggesting a coordinated genetic organization. bohrium.comnih.gov Similarly, mutations in another gene, ubiF, led to the accumulation of a different precursor, 2-octaprenyl-3-methyl-6-methoxy-1,4-benzoquinone. bohrium.comnih.gov

Table 1: Key E. coli Mutants in Ubiquinone Biosynthesis

Mutant Gene Accumulated Intermediate Implied Enzymatic Step
ubiE 2-Octaprenyl-6-methoxy-1,4-benzoquinone C-methylation
ubiF 2-Octaprenyl-3-methyl-6-methoxy-1,4-benzoquinone Hydroxylation

The baker's yeast, Saccharomyces cerevisiae, is a key eukaryotic model for studying coenzyme Q biosynthesis, as the pathway is highly conserved between yeast and humans. researchgate.net A collection of coq mutants, each deficient in a different step of the pathway, has been instrumental in dissecting the process. nih.gov Yeast strains with mutations in the COQ5 gene are particularly relevant to the study of 2-polyprenyl-6-methoxy-1,4-benzoquinone. researchgate.netymdb.ca The Coq5 protein is an S-adenosyl methionine-dependent methyltransferase that converts 2-methoxy-6-polyprenyl-1,4-benzoquinone (also referred to as DDMQH2) into its methylated product. researchgate.netymdb.ca Therefore, coq5 mutants accumulate this specific intermediate, allowing for its isolation and for studies on the function of the Coq5 enzyme. researchgate.net Studies of other coq mutants, such as coq3 through coq9, have revealed that they often accumulate an early pathway intermediate, 3-hexaprenyl-4-hydroxybenzoic acid. nih.gov This suggests that many of the Coq proteins assemble into a large multi-subunit complex in the mitochondrial inner membrane to ensure efficient substrate channeling between enzymatic steps. nih.govuniprot.org

Table 2: Relevant S. cerevisiae COQ Proteins and Intermediates

Protein (Gene) Function Substrate/Product Relationship to Target Compound
Coq5 (COQ5) Methyltransferase Catalyzes the C-methylation of 2-methoxy-6-polyprenyl-1,4-benzoquinone. researchgate.netuniprot.org
Coq7 (COQ7) Hydroxylase Acts on the product of the Coq5-catalyzed reaction.
Coq9 (COQ9) Unknown, likely complex assembly/stability Its absence disrupts the entire biosynthetic complex, preventing the processing of early intermediates. nih.gov

The fundamental importance of coenzyme Q in cellular respiration is conserved in mammals. Mammalian cell lines, such as the C2C12 myoblast cell line, are utilized to study the effects and metabolism of related benzoquinone compounds. nih.gov The biosynthetic pathway and its constituent enzymes, including the ortholog of yeast Coq5, are present in mammals like rats (Rattus norvegicus). uniprot.org By using techniques like CRISPR-Cas9 to create targeted knockouts of genes such as COQ5, researchers can generate mammalian cell line models that would be predicted to accumulate this compound. These models are invaluable for studying the consequences of pathway disruption in a mammalian context and for investigating the cell-specific roles of coenzyme Q and its precursors.

Biochemical Characterization of Enzymes and Intermediates

Understanding a metabolic pathway requires the detailed biochemical analysis of its individual components. This involves isolating and identifying intermediate compounds and characterizing the enzymes that catalyze each conversion. The intermediates 2-octaprenyl-6-methoxy-1,4-benzoquinone and 2-octaprenyl-3-methyl-6-methoxy-1,4-benzoquinone were definitively identified through techniques like nuclear magnetic resonance and mass spectrometry after being isolated from mutant E. coli strains. bohrium.comnih.gov

The enzymes responsible for modifying the benzoquinone ring have also been characterized. The Coq5 protein from Saccharomyces cerevisiae was identified as the methyltransferase that converts 2-methoxy-6-polyprenyl-1,4-benzoquinone to 2-methoxy-5-methyl-6-polyprenyl-1,4-benzoquinone, using S-adenosyl-L-methionine as the methyl donor. researchgate.net Similarly, the enzyme responsible for the final O-methylation step in E. coli was shown to function in vitro using cell extracts and S-adenosyl-L-methionine. documentsdelivered.com Other enzymes, such as the 2-polyprenyl-6-methoxyphenol 4-hydroxylase (UbiH), which acts on a precursor to the target compound, have also been identified and studied. ebi.ac.uk

Advanced Omics Approaches in Pathway Elucidation (e.g., genomics, proteomics)

Modern "omics" technologies provide a systems-level view of biological processes, accelerating the discovery and elucidation of biosynthetic pathways. nih.gov These approaches integrate data from various molecular levels to build a comprehensive picture. techscience.com

Genomics: The sequencing of entire genomes from various organisms has been fundamental in identifying the genes involved in ubiquinone biosynthesis, such as the ubi genes in bacteria and the COQ genes in eukaryotes. nih.gov Comparative genomics allows researchers to find homologous genes in different species and predict their functions.

Proteomics: This large-scale study of proteins can identify all the enzymes of a biosynthetic pathway that are expressed under specific conditions. Proteomic studies in yeast have provided evidence that the Coq proteins (Coq3, Coq4, Coq5, Coq6, Coq7, and Coq9) form a large, membrane-associated complex to facilitate the synthesis of coenzyme Q. nih.govuniprot.org

Metabolomics: This approach involves the global analysis of all metabolites within a cell or organism. By comparing the metabolomes of wild-type organisms with those of specific mutants (e.g., a coq5 mutant), researchers can definitively identify which intermediates, such as this compound, accumulate, providing direct evidence for the function of the missing enzyme.

Reconstitution of Biosynthetic Steps in vitro

To confirm the precise function of an enzyme and understand its mechanism, researchers often reconstitute the reaction it catalyzes in vitro (in a test tube). This involves isolating the enzyme and providing it with its specific substrates to observe the formation of the product. This methodology has been successfully applied to study many complex biosynthetic pathways. nih.govnih.govresearchgate.net

There are two primary approaches for in vitro reconstitution: researchgate.net

Purified Enzyme Systems: This involves expressing and purifying the enzyme of interest, for example, the Coq5 methyltransferase. The purified enzyme is then combined in a reaction vessel with its known substrate (this compound) and the necessary co-substrate (S-adenosyl-L-methionine). researchgate.net The reaction progress can be monitored, and the formation of the product (2-methoxy-5-methyl-6-polyprenyl-1,4-benzoquinone) can be confirmed using analytical techniques like High-Performance Liquid Chromatography (HPLC). nih.gov

Crude Cell-Extract Systems: In some cases, active enzymes can be studied in the context of a crude cell extract from an organism that overproduces the enzyme. researchgate.net For instance, an early demonstration of a methylation step in ubiquinone biosynthesis was achieved using cell-free extracts from E. coli and the appropriate benzoquinone substrate. documentsdelivered.com

These reconstitution assays are the definitive method for confirming an enzyme's function and are essential for detailed mechanistic and kinetic studies.

Advanced Research Perspectives on 2 Polyprenyl 6 Methoxy 1,4 Benzoquinone

Uncharacterized Biosynthetic Steps and Intermediates

The biosynthesis of ubiquinone is a complex, multi-step process that is largely conserved across species but contains steps that are not fully elucidated. The pathway begins with a benzenoid precursor, which is then modified through a series of prenylation, methylation, hydroxylation, and decarboxylation reactions. The compound 2-polyprenyl-6-methoxy-1,4-benzoquinone is a key intermediate in this pathway.

A well-characterized step subsequent to the formation of the related hydroquinone (B1673460) is the conversion of 2-polyprenyl-6-methoxy-1,4-benzoquinol (DDMQH2) to 2-polyprenyl-3-methyl-6-methoxy-1,4-benzoquinol (DMQH2) by the enzyme 2-methoxy-6-polyprenyl-1,4-benzoquinol methylase, also known as COQ5. hmdb.cauniprot.org This methyltransferase utilizes S-adenosyl-L-methionine as a methyl group donor. uniprot.org

However, significant gaps in knowledge remain regarding the precise sequence and enzymatic machinery responsible for the formation of this compound itself. Key uncharacterized aspects include:

Initial Methoxy (B1213986) Group Addition: The specific enzyme and the exact stage at which the methoxy group is added to the 6-position of the benzoquinone ring are not universally defined. Identifying the responsible O-methyltransferase is a critical area of ongoing research.

Hydroxylation and Decarboxylation Sequence: The order of the multiple hydroxylation, methylation, and decarboxylation steps that transform the initial phenyl ring into the highly substituted quinone head of ubiquinone can vary between organisms, and the specific intermediates are not all known.

Regulation of Intermediate Flux: How the cell controls the pool of this compound, preventing its accumulation or depletion, is poorly understood. This suggests the existence of regulatory mechanisms and potential feedback loops that are yet to be discovered.

The characterization of these unknown steps and the identification of the transient intermediates are crucial for a complete understanding of ubiquinone biosynthesis and the metabolic context of this compound.

Potential for Novel Enzyme Discovery and Engineering

The existence of uncharacterized steps in the biosynthetic pathway of this compound directly implies a rich landscape for the discovery of novel enzymes. Each gap in the known pathway represents a potential hydroxylase, methyltransferase, decarboxylase, or transport protein waiting to be identified. For example, the enzyme responsible for the O-methylation that forms the 6-methoxy group is a prime target for discovery.

The enzymes within this pathway, such as the COQ5 methyltransferase, are valuable targets for protein engineering. uniprot.org Potential applications include:

Altering Substrate Specificity: Engineering methyltransferases or polyprenyltransferases to accept different substrates could lead to the biosynthesis of novel quinone compounds with unique properties.

Biocatalysis: Isolated and engineered enzymes from this pathway could be employed as biocatalysts in the synthetic production of fine chemicals and pharmaceutical precursors. orgsyn.org

Research into engineering metabolic pathways, such as disrupting competing pathways like PHB biosynthesis, has shown that it can increase the metabolic flux towards desired products, a principle applicable to increasing the yield of quinone intermediates. acs.org The discovery and subsequent engineering of the novel enzymes that synthesize this compound could unlock new biotechnological applications.

Cross-Species Comparative Analysis of Pathway Evolution and Regulation

The ubiquinone biosynthetic pathway, in which this compound is an intermediate, is present across diverse taxa, from bacteria to humans. Comparative analysis of the enzymes and regulatory mechanisms involved reveals fascinating insights into the pathway's evolution.

A key enzyme, 2-methoxy-6-polyprenyl-1,4-benzoquinol methylase (COQ5), which acts on the reduced form of the target compound, has been identified in a wide range of organisms. uniprot.orguniprot.org However, the specifics of the pathway, including the length of the polyprenyl tail, demonstrate significant variation. For instance, E. coli synthesizes ubiquinone-8 (containing an octaprenyl tail), whereas humans synthesize ubiquinone-10 (containing a decaprenyl tail). nih.govebi.ac.uk

This variation suggests that while the core catalytic functions for modifying the quinone ring are conserved, the enzymes responsible for building the polyprenyl chain have evolved to produce different lengths tailored to the specific physiological needs and membrane properties of the organism. Comparative genomics and proteomics across species are powerful tools for identifying conserved motifs and divergent features, which can help pinpoint the functions of uncharacterized "Coq" proteins and understand how the pathway is regulated in different cellular contexts.

Table 1: Cross-Species Comparison of COQ5 Homologs
OrganismProtein NameUniProt IDPolyprenyl Substrate LengthTaxonomic Lineage
Leishmania donovani2-methoxy-6-polyprenyl-1,4-benzoquinol methylase, mitochondrialP55905PolyprenylEukaryota > Discoba > Euglenozoa
Homo sapiensUbiquinone biosynthesis methyltransferase COQ5, mitochondrialQ5HYK3DecaprenylEukaryota > Opisthokonta > Metazoa
Capitella teleta (Polychaete worm)2-methoxy-6-polyprenyl-1,4-benzoquinol methylase, mitochondrialR7TGR4Polyprenyl (inferred)Eukaryota > Opisthokonta > Metazoa
Escherichia coli K123-demethylubiquinone-8 3-O-methyltransferase (UbiG)P0AEN3OctaprenylBacteria > Pseudomonadota > Gammaproteobacteria

Data sourced from UniProt and PubChem databases. uniprot.orguniprot.orgnih.gov

Development of Targeted Modulators of Quinone Biosynthesis

The essentiality of the ubiquinone pathway in many organisms, including pathogens, makes its enzymes attractive targets for the development of specific inhibitors. Modulating the biosynthesis of quinones like this compound could have significant therapeutic and research applications.

Antimicrobial and Antiparasitic Agents: In pathogens such as Leishmania donovani, where ubiquinone is vital for survival, inhibitors targeting unique aspects of their biosynthetic pathway could serve as potent and selective drugs. uniprot.org The enzymes that produce or modify this compound are viable targets for such drug development efforts.

Research Tools: Selective inhibitors of specific enzymes (e.g., hydroxylases, methyltransferases) in the pathway would be invaluable tools for probing the function and regulation of ubiquinone biosynthesis. They would allow researchers to accumulate specific intermediates, like this compound, to study their downstream effects.

Cancer Therapy: Given that some cancer cells exhibit altered metabolic dependencies, targeting mitochondrial respiration and ubiquinone biosynthesis has emerged as a potential anti-cancer strategy. nih.gov Modulators that disrupt the supply of quinone intermediates could exploit these vulnerabilities. The synthesis of novel quinone analogs has been shown to yield compounds with significant growth-inhibitory effects on cancer cells. nih.gov

The development of these modulators would likely involve strategies such as designing substrate analogs that competitively inhibit the active site of enzymes or high-throughput screening of chemical libraries to identify novel inhibitory scaffolds.

Role in Cellular Signaling and Regulatory Networks Beyond Primary Metabolic Function

While the primary role of this compound is as a metabolic intermediate, its chemical nature suggests it may have functions beyond this canonical pathway. Quinones are highly redox-active molecules that can participate in cellular signaling. nih.gov

Redox Signaling and Oxidative Stress: As a quinone, this compound can undergo redox cycling, potentially leading to the formation of reactive oxygen species (ROS). nih.gov While high levels of ROS are damaging, physiological levels are known to act as second messengers, activating signaling pathways such as those involving MAP kinases and protein kinase C. nih.govjapsonline.com

Michael Acceptor Activity: The electrophilic nature of the quinone ring makes it a Michael acceptor, capable of forming covalent adducts with nucleophilic residues (like cysteine) on proteins. nih.gov This modification can alter protein function. A key example is the alkylation of Keap1, which leads to the activation of the Nrf2-dependent antioxidant response, a major cellular defense mechanism against oxidative stress. mdpi.com

Modulation of Kinase Pathways: Related benzoquinone compounds have been shown to directly influence major signaling networks. For example, 2,6-Dimethoxy-1,4-benzoquinone can regulate the AKT/mTOR signaling pathway, which is central to cell growth, proliferation, and metabolism. nih.govresearchgate.net This raises the possibility that this compound, or its derivatives, could escape the confines of the ubiquinone pathway to similarly modulate key cellular regulatory hubs.

Therefore, this intermediate may not be merely a passive stepping stone in a metabolic route but could also function as a signaling molecule that communicates the status of mitochondrial metabolism to other cellular systems.

Q & A

[Basic] What is the role of 2-Polyprenyl-6-methoxy-1,4-benzoquinone in ubiquinone biosynthesis?

This compound is a critical intermediate in the ubiquinone (CoQ10) biosynthetic pathway. It is methylated by this compound methyltransferase (GO:0008425), which catalyzes the final step in the methoxylation of the quinone ring. This modification is essential for CoQ10's electron transport function in mitochondrial membranes . Researchers should validate this role using in vitro enzyme assays with S-adenosylmethionine (SAM) as the methyl donor and track product formation via HPLC-MS .

[Basic] Which enzymatic activities are associated with this compound in mitochondrial processes?

The compound is linked to methyltransferase activity (GO:0008425) and participates in ubiquinone biosynthesis. Associated enzymes localize to the mitochondrial inner membrane, where they mediate methylation and redox reactions . To study these activities, use mitochondrial fractionation coupled with proteomic profiling (e.g., 2D electrophoresis or LC-MS/MS) to isolate and identify interacting proteins .

[Basic] What analytical methods are recommended for characterizing this compound in purified fractions?

Combine nuclear magnetic resonance (NMR) for structural elucidation (e.g., methoxy group confirmation at C6) and high-resolution mass spectrometry (HRMS) for molecular weight validation. For quantification, employ reverse-phase HPLC with UV detection at 275–290 nm, optimized for quinone absorbance .

[Advanced] How can researchers resolve contradictions in reported substrate specificities of associated methyltransferases?

Discrepancies in substrate specificity (e.g., polyprenyl chain length tolerance) may arise from species-specific enzyme variants. Address this by:

  • Conducting comparative genomics to identify conserved catalytic residues across homologs.
  • Performing in vitro kinetic assays with varying polyprenyl substrates (C30–C50) and SAM.
  • Using X-ray crystallography or cryo-EM to analyze enzyme-substrate binding dynamics .

[Advanced] What experimental approaches are suitable for investigating the redox cycling behavior of this compound?

The quinone/hydroquinone redox transition can be studied via:

  • Cyclic voltammetry to determine reduction potentials in mitochondrial-mimetic buffers (pH 7.4).
  • Electron spin resonance (ESR) to detect semiquinone radical intermediates during one-electron transfers.
  • Radical scavenging assays (e.g., DPPH or ABTS) to quantify antioxidant capacity, as demonstrated for idebenone analogs .

[Advanced] How to optimize synthetic yields of this compound derivatives for structure-activity studies?

Derivatization strategies include:

  • Protecting group chemistry (e.g., silylation of hydroxyl groups) to prevent unwanted side reactions during methoxylation.
  • Regioselective oxidation using ceric ammonium nitrate (CAN) or enzymatic catalysts to control quinone formation.
  • Solid-phase synthesis for polyprenyl chain elongation, followed by deprotection and purification via flash chromatography .

[Advanced] What methodologies are effective in studying the compound's stability under varying pH and temperature conditions?

Assess stability using:

  • Accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) with HPLC monitoring of degradation products.
  • pH-dependent kinetics in buffered solutions (pH 3–9) to identify hydrolysis-prone regions.
  • Mass spectrometry to characterize degradation byproducts, such as demethylated or hydroxylated derivatives .

[Advanced] How to evaluate membrane localization and interaction dynamics in mitochondrial studies?

Use:

  • Fluorescence labeling with BODIPY-tagged analogs to track subcellular localization via confocal microscopy.
  • Membrane insertion assays (e.g., liposome partitioning studies) to quantify affinity for mitochondrial lipid bilayers.
  • Surface plasmon resonance (SPR) to measure binding kinetics with mitochondrial electron transport chain proteins .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.